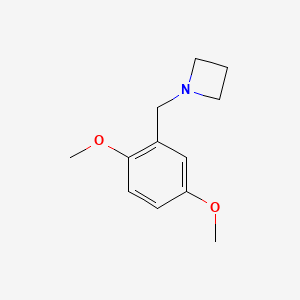

1-(2,5-Dimethoxybenzyl)azetidine

Description

Significance of Azetidine (B1206935) Ring Systems in Modern Chemical Research

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is a crucial structural motif in contemporary organic and medicinal chemistry. rsc.org Despite being historically underexplored due to synthetic challenges, recent advancements have made these systems more accessible for research. nih.gov The unique properties of the azetidine ring, such as its significant ring strain, contribute to its distinct reactivity, which can be harnessed for various chemical transformations. rsc.org While this strain can lead to potential stability issues, the azetidine ring is notably more stable than the related three-membered aziridine (B145994) ring, allowing for easier handling. rsc.orgnih.gov

The rigid structure of the azetidine ring provides a well-defined scaffold that can facilitate productive interactions with biological targets, potentially leading to improved ligand efficiency in drug design. nih.gov Consequently, azetidine moieties are found in a number of marketed drugs and clinical candidates. nih.gov The presence of the nitrogen atom within the ring also offers a site for synthetic diversification. nih.gov Compounds incorporating the azetidine scaffold have demonstrated a wide array of pharmacological activities, including applications in treating central nervous system disorders. nih.gov The development of novel synthetic methods, such as visible-light-mediated intermolecular [2+2] photocycloadditions and palladium-catalyzed C(sp3)–H amination, continues to expand the accessibility and utility of functionalized azetidines. rsc.orgnih.gov

Overview of Benzyl-Substituted Azetidines as Chemical Scaffolds

Benzyl-substituted azetidines represent a significant subclass of azetidine derivatives, where a benzyl (B1604629) group is attached to the nitrogen atom of the azetidine ring. This substitution pattern is of considerable interest in synthetic and medicinal chemistry. The benzyl group can serve as a protecting group for the azetidine nitrogen, which can be removed later in a synthetic sequence to allow for further functionalization. google.com For instance, N-benzyl-azetidine-3-carboxylic acid and its methyl ester are valuable intermediates in the synthesis of azetidine-3-carboxylic acid derivatives, which have shown potential as plant growth regulators. google.com

The synthesis of benzyl-substituted azetidines can be achieved through various routes. One common method involves the alkylation of a primary amine with a suitable di-functionalized propane (B168953) derivative. organic-chemistry.org Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents, which allows for the introduction of a benzyl group. organic-chemistry.org The specific substitution pattern on the benzyl ring can influence the properties and potential applications of the resulting molecule. The presence of substituents on the aromatic ring can modulate the electronic and steric properties of the entire scaffold, which in turn can affect its reactivity and biological activity.

Research Gaps and Objectives for 1-(2,5-Dimethoxybenzyl)azetidine Studies

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the parent azetidine ring and the broader class of N-benzyl azetidines have been the subject of numerous studies, this particular derivative remains largely uncharacterized. The dimethoxy substitution pattern on the benzyl ring is a common feature in many biologically active compounds, suggesting that this compound could possess interesting chemical and pharmacological properties.

Future research objectives for this compound should focus on several key areas. A primary goal would be the development of an efficient and scalable synthesis for this compound. Following its synthesis, a comprehensive characterization of its physicochemical properties would be essential. This would include determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry). Furthermore, investigations into its reactivity, particularly the stability of the azetidine ring under various conditions and the potential for functionalization at the azetidine and benzyl moieties, would provide valuable insights for its potential applications as a chemical building block.

| Compound Name | Molecular Formula | General Class |

| Azetidine | C₃H₇N | Saturated Heterocycle |

| This compound | C₁₂H₁₇NO₂ | Benzyl-Substituted Azetidine |

| N-benzyl-azetidine-3-carboxylic acid | C₁₁H₁₃NO₂ | Benzyl-Substituted Azetidine |

| N-benzyl-azetidine-3-carboxylic acid, methyl ester | C₁₂H₁₅NO₂ | Benzyl-Substituted Azetidine |

| 1-azabicyclo[1.1.0]butane | C₄H₇N | Bicyclic Amine |

| Property | Azetidine |

| Molecular Formula | C₃H₇N |

| Molar Mass | 57.09 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 61 to 62 °C |

| Solubility in Water | Miscible |

| Acidity (pKa of conjugate acid) | 11.29 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-[(2,5-dimethoxyphenyl)methyl]azetidine |

InChI |

InChI=1S/C12H17NO2/c1-14-11-4-5-12(15-2)10(8-11)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |

InChI Key |

QFAYWMLFRJRYCW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,5 Dimethoxybenzyl Azetidine

Historical Approaches to Azetidine (B1206935) Ring Construction and N-Alkylation

Historically, the synthesis of the azetidine ring was a significant challenge due to the inherent ring strain of the four-membered heterocycle, which makes ring closure energetically unfavorable clockss.org. Early and foundational methods for constructing the azetidine core primarily relied on intramolecular cyclization reactions. One of the first successful syntheses involved the treatment of 3-bromopropylamine with an alkali adelaide.edu.au. This internal nucleophilic displacement, where the amine attacks the carbon bearing a halogen, remains a cornerstone of azetidine synthesis adelaide.edu.aufrontiersin.org.

These intramolecular SN2 reactions were often plagued by low yields due to competing intermolecular reactions that lead to dimers and polymers adelaide.edu.au. The success of the cyclization depends heavily on the nature of the leaving group (e.g., halogen, mesylate, tosylate) and the reaction conditions used to favor the intramolecular pathway frontiersin.orgnih.gov.

Early N-alkylation techniques were often extensions of classical amine chemistry. The introduction of substituents on the azetidine nitrogen could be achieved after the ring was formed, typically through reaction with an appropriate alkyl halide. However, the development of more versatile and higher-yielding synthetic strategies has been a continuous focus of research magtech.com.cn.

Precursor Synthesis and Strategies for the 2,5-Dimethoxybenzyl Moiety

The 2,5-dimethoxybenzyl portion of the target molecule requires precursors that can be used in N-alkylation or incorporated into the structure before ring formation. The most common and versatile precursor is 2,5-dimethoxybenzaldehyde.

Several methods exist for the synthesis of 2,5-dimethoxybenzaldehyde:

Vilsmeier-Haack Formylation : A prevalent method involves the formylation of 1,4-dimethoxybenzene. The Vilsmeier-Haack reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF) to introduce an aldehyde group onto the electron-rich aromatic ring bloomtechz.com.

Reimer-Tiemann Reaction : An alternative route starts from 4-methoxyphenol, which undergoes formylation via the Reimer-Tiemann reaction. The resulting 2-hydroxy-5-methoxybenzaldehyde is then methylated, typically with dimethyl sulfate, to yield 2,5-dimethoxybenzaldehyde chemicalbook.com.

Once 2,5-dimethoxybenzaldehyde is obtained, it can be used directly in reductive amination reactions. Alternatively, it can be reduced to 2,5-dimethoxybenzyl alcohol, which can then be converted to a more reactive electrophile, such as 2,5-dimethoxybenzyl bromide or chloride, for direct SN2 alkylation reactions.

Direct and Indirect Synthetic Routes to 1-(2,5-Dimethoxybenzyl)azetidine

The assembly of the final molecule can be achieved through several distinct pathways, categorized by the order of bond formation.

Modern synthetic chemistry offers several robust methods for forming the azetidine ring.

Intramolecular SN2 Reaction : This classical approach remains highly relevant. For a direct synthesis of the target molecule, a precursor such as N-(2,5-dimethoxybenzyl)-3-chloro-1-propanamine would be required. Treatment of this substrate with a base would induce an intramolecular cyclization to form the azetidine ring. The efficiency of this ring-closure is a critical step frontiersin.orgnih.govresearchgate.net. Another variation is the cyclization of amino alcohols, where the hydroxyl group is activated to serve as a leaving group acs.org.

[2+2] Cycloadditions : Photochemical [2+2] cycloaddition reactions between an imine and an alkene, known as the aza Paternò–Büchi reaction, provide a powerful and direct method for synthesizing functionalized azetidines rsc.orgresearchgate.netrsc.org. In the context of the target molecule, this would likely involve the cycloaddition of an alkene with an imine derived from 2,5-dimethoxybenzaldehyde. This method can rapidly build molecular complexity acs.org. Subsequent reduction of any additional functional groups may be necessary to arrive at the final saturated azetidine ring.

Perhaps the most straightforward and common strategies involve the N-functionalization of a pre-formed azetidine ring. This approach benefits from the commercial availability of azetidine itself or its simple derivatives.

Reductive Amination : This is a high-yielding, one-pot procedure where azetidine is reacted with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is mild and selective youtube.com. This method avoids the need to prepare and handle potentially unstable benzyl (B1604629) halides nih.gov.

Direct SN2 Alkylation : This method involves the reaction of azetidine with an electrophilic benzyl source, such as 2,5-dimethoxybenzyl bromide or chloride. The azetidine nitrogen acts as a nucleophile, displacing the halide to form the C-N bond. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct nih.govchemrxiv.org.

The synthesis of this compound can be viewed through the lens of convergent or divergent strategies researchgate.netresearchgate.net.

Divergent Synthesis : In a divergent strategy, a common intermediate is used to create a library of different compounds researchgate.net. While less direct for synthesizing a single target, one could envision a scenario where a core molecule, perhaps N-benzylazetidine, is synthesized and then subjected to various reactions to modify the benzyl ring (e.g., methoxylation). However, achieving the specific 2,5-dimethoxy substitution pattern this way would be challenging and likely inefficient compared to a convergent approach.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, especially given the strained nature of the azetidine ring.

For intramolecular cyclization reactions, key parameters include:

Solvent and Concentration : High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization. The choice of solvent can also influence reaction rates and selectivity frontiersin.orgnih.gov.

Base : The strength and nature of the base used to deprotonate the amine are critical. A base that is too strong can lead to side reactions, while one that is too weak will result in slow conversion.

Catalyst : Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), have been shown to effectively catalyze the intramolecular aminolysis of epoxides to form azetidines, offering a regioselective and high-yielding alternative to traditional cyclizations frontiersin.orgnih.gov.

The table below illustrates the optimization of a La(OTf)₃-catalyzed azetidine synthesis from a cis-3,4-epoxy amine, demonstrating the impact of solvent and catalyst loading on yield.

| Entry | Acid (mol%) | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 |

| 2 | La(OTf)₃ (5) | Benzene (B151609) | Reflux | 2.5 | 56 |

| 3 | Sc(OTf)₃ (5) | DCE | Reflux | 2.5 | 78 |

| 4 | Yb(OTf)₃ (5) | DCE | Reflux | 2.5 | 76 |

| 5 | La(OTf)₃ (1) | DCE | Reflux | 12 | 78 |

| Data derived from studies on analogous systems demonstrates principles applicable to optimizing azetidine ring formation frontiersin.orgnih.gov. DCE = 1,2-dichloroethane. |

For N-alkylation reactions , optimization focuses on:

Reducing Agent : In reductive amination, the choice of hydride reagent is important. Sodium triacetoxyborohydride is often preferred over sodium cyanoborohydride or sodium borohydride due to its selectivity and reduced toxicity youtube.com.

Reaction Conditions : For direct alkylation, factors like temperature, solvent, and the choice of base can significantly impact the rate of reaction and the formation of byproducts.

By carefully selecting the synthetic route and optimizing the specific reaction conditions for each step, this compound can be prepared efficiently.

Stereoselective Synthesis Approaches for Azetidine Derivatives

The synthesis of specific stereoisomers of azetidine derivatives is of paramount importance, particularly for applications in medicinal chemistry where chirality can dictate biological activity. Researchers have developed a variety of stereoselective methods to control the three-dimensional arrangement of atoms in the azetidine ring.

One significant approach involves metal-catalyzed reactions. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov This method utilizes a chiral sulfinamide to introduce stereochemistry, which guides the formation of the azetidine ring. nih.gov Similarly, palladium-catalyzed intramolecular amination of C-H bonds in picolinamide-protected amines offers a pathway to synthesize azetidines with predictable selectivity. Another strategy employs Lanthanum(III) triflate (La(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. frontiersin.orgnih.govelsevierpure.com

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands out as an efficient method for generating functionalized azetidines. rsc.orgresearchgate.net This reaction can be promoted by visible light, offering a greener alternative to UV irradiation. rsc.orgresearchgate.net The stereoselectivity of this reaction can be influenced by the choice of reactants and reaction conditions.

Furthermore, chiral auxiliaries have been effectively used to direct stereoselective synthesis. For instance, chiral tert-butanesulfinamide can be used to achieve high levels of stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The synthetic route involves a Reformatsky reaction followed by reduction and cyclization. rsc.org

Other notable stereoselective methods include:

Thermal Isomerization: Aziridines can be thermally isomerized to form 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org

Iodocyclization: The treatment of homoallyl amines with iodine can lead to the stereoselective synthesis of cis-2-(iodomethyl)azetidine derivatives. rsc.org

Radical Cyclization: A photo-induced copper-catalyzed intermolecular [3+1] radical cascade cyclization of tertiary alkylamines with alkynes produces highly functionalized azetidines with high diastereoselectivity. nih.gov

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | Gold Catalyst | Forms chiral azetidin-3-ones from chiral N-propargylsulfonamides with high enantiomeric excess. | nih.gov |

| Intramolecular Regioselective Aminolysis | La(OTf)₃ | High yield synthesis of azetidines from cis-3,4-epoxy amines. | frontiersin.orgnih.govelsevierpure.com |

| Aza Paternò-Büchi Reaction | Visible Light | [2+2] photocycloaddition of an imine and an alkene to form functionalized azetidines. | rsc.orgresearchgate.net |

| Use of Chiral Auxiliaries | Chiral tert-butanesulfinamide | Achieves high stereoselectivity in the synthesis of C-2-substituted azetidines. | rsc.org |

| Photo-induced Radical Cyclization | Copper Catalyst/Visible Light | [3+1] radical cascade cyclization yielding highly functionalized azetidines with high diastereoselectivity. | nih.gov |

Green Chemistry Principles in Azetidine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to azetidine synthesis is an area of growing importance, focusing on improving efficiency and minimizing environmental impact.

Key green chemistry principles relevant to azetidine synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction multiple times. youtube.com Many modern azetidine syntheses rely on metal catalysts (e.g., gold, palladium, lanthanum, copper) to improve efficiency and reduce waste. nih.govfrontiersin.orgrsc.orgnih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. youtube.com The use of visible light in photocycloaddition reactions, such as the aza Paternò-Büchi reaction, is an excellent example of employing a more energy-efficient and sustainable energy source. rsc.orgresearchgate.netnih.gov

Use of Safer Solvents and Auxiliaries: The choice of solvent is critical. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. youtube.com Research into microwave-assisted synthesis in aqueous media represents a step in this direction, offering a simple and efficient method for cyclocondensation. organic-chemistry.org

Designing Less Hazardous Chemical Syntheses: Synthetic routes should be designed to use and generate substances that possess little or no toxicity to human health and the environment. youtube.com This includes avoiding toxic and potentially explosive intermediates like diazo compounds, which can be bypassed using alternative methods like the gold-catalyzed synthesis of chiral azetidin-3-ones. nih.gov

| Green Chemistry Principle | Application in Azetidine Synthesis | Example | Reference |

|---|---|---|---|

| Use of Catalysis | Employing metal catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. | La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. | frontiersin.orgnih.govelsevierpure.com |

| Design for Energy Efficiency | Utilizing visible light as an energy source for photochemical reactions instead of high-energy UV light. | Visible-light-induced aza Paternò-Büchi reaction. | rsc.orgresearchgate.net |

| Designing Less Hazardous Syntheses | Avoiding the use of toxic and potentially explosive reagents like diazo compounds. | Gold-catalyzed synthesis of chiral azetidin-3-ones as an alternative to methods using diazo intermediates. | nih.gov |

| Use of Safer Solvents | Performing reactions in environmentally benign solvents or under solvent-free conditions. | Microwave-assisted cyclocondensation in an alkaline aqueous medium. | organic-chemistry.org |

By integrating these stereoselective and green chemistry approaches, the synthesis of this compound and its derivatives can be achieved with greater control, efficiency, and environmental responsibility.

Advanced Spectroscopic and Structural Elucidation of 1 2,5 Dimethoxybenzyl Azetidine

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For 1-(2,5-Dimethoxybenzyl)azetidine, its molecular formula is C12H17NO2. The calculated exact mass for the neutral molecule is 207.1259, while the protonated species, [M+H]+, would have a calculated m/z of 208.1332.

Experimental HRMS analysis using a technique like electrospray ionization (ESI) would be expected to yield a measured m/z value for the protonated molecule that closely matches the calculated value, typically within a few parts per million (ppm). This low margin of error provides definitive confirmation of the molecular formula, distinguishing it from other potential isomers.

In addition to the parent ion, mass spectrometry can reveal characteristic fragmentation patterns. A prominent fragment ion expected for this molecule is the 2,5-dimethoxybenzyl cation at an m/z of 151, resulting from the cleavage of the C-N bond between the benzyl (B1604629) group and the azetidine (B1206935) ring.

Table 1: HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M] | C12H17NO2 | 207.1259 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, the spectrum would show distinct signals for the aromatic protons of the dimethoxybenzyl group, the benzylic methylene (B1212753) protons, the azetidine ring protons, and the methoxy (B1213986) group protons. The three aromatic protons would appear as a set of doublets and a doublet of doublets. The two methoxy groups would each present as sharp singlets, while the benzylic protons would also likely appear as a singlet. The azetidine ring protons typically show a more complex pattern, with the two sets of methylene protons adjacent to the nitrogen appearing as triplets and the central methylene protons as a multiplet (often a quintet).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show twelve unique signals: six for the aromatic carbons (two of which are oxygen-substituted), one for the benzylic carbon, three for the azetidine ring carbons, and two for the methoxy carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would show signals only for the aromatic C-H carbons. A DEPT-135 spectrum would display positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, allowing for unambiguous assignment of the benzylic and azetidine methylene carbons.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

|---|---|---|

| ~ 6.7-6.8 | m | 3H, Ar-H |

| ~ 3.80 | s | 3H, -OCH ₃ |

| ~ 3.78 | s | 3H, -OCH ₃ |

| ~ 3.60 | s | 2H, Ar-CH ₂-N |

| ~ 3.25 | t | 4H, -N-CH ₂- |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm (Predicted) | Carbon Type | Assignment |

|---|---|---|

| ~ 153.5 | C | Ar-C -OCH₃ |

| ~ 152.0 | C | Ar-C -OCH₃ |

| ~ 129.0 | C | Ar-C -CH₂ |

| ~ 113.0 | CH | Ar-C H |

| ~ 112.5 | CH | Ar-C H |

| ~ 111.0 | CH | Ar-C H |

| ~ 60.0 | CH₂ | Ar-C H₂-N |

| ~ 56.0 | CH₃ | -OC H₃ |

| ~ 55.8 | CH₃ | -OC H₃ |

| ~ 53.0 | CH₂ | -N-C H₂- |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would confirm the coupling between the protons on the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the molecule's preferred conformation in solution. For instance, correlations between the benzylic protons and the ortho-protons of the azetidine ring would be expected.

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic absorption frequencies, providing a molecular "fingerprint".

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands from the benzyl and azetidine CH₂ groups are expected in the 2800-3000 cm⁻¹ region.

Aromatic C=C Stretch: One or two bands of variable intensity are typically observed in the 1500-1620 cm⁻¹ region.

C-N Stretch: Aliphatic C-N stretching vibrations usually appear in the 1020-1250 cm⁻¹ range.

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether C-O stretching are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Raman spectroscopy would provide complementary information, often being more sensitive to the symmetric vibrations of the non-polar aromatic ring.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2980-2850 | Strong | C-H Stretch | Aliphatic (CH₂) |

| 1610, 1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1465 | Medium | CH₂ Scissoring | Aliphatic |

| 1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |

| 1180 | Medium | C-N Stretch | Tertiary Amine |

| 1040 | Strong | Symmetric C-O-C Stretch | Aryl Ether |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. If a suitable crystal were grown and analyzed, this technique would provide the most definitive picture of its solid-state structure.

The analysis would reveal precise bond lengths, bond angles, and torsion angles. Key structural features of interest would include the planarity of the 2,5-dimethoxyphenyl ring, the conformation of the four-membered azetidine ring (which is typically puckered to relieve ring strain), and the relative orientation (torsion angle) of the benzyl group with respect to the azetidine ring. It would also detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that govern the crystal packing arrangement.

Reactivity and Chemical Transformations of 1 2,5 Dimethoxybenzyl Azetidine

Reactivity of the Azetidine (B1206935) Nitrogen: Acylations, Sulfonations, and Reductions

The nitrogen atom in the 1-(2,5-dimethoxybenzyl)azetidine ring is a nucleophilic center, readily participating in reactions with various electrophiles. Its reactivity is fundamental to the synthesis of a wide array of derivatives.

Acylations and Sulfonations: The lone pair of electrons on the azetidine nitrogen allows for straightforward reactions with acylating and sulfonylating agents. For instance, treatment with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acylazetidines. Similarly, reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, provides N-sulfonylated products. These reactions are crucial for introducing functional groups that can modify the electronic properties and steric environment of the azetidine ring.

Reductions: While the azetidine nitrogen is already part of a saturated heterocycle, the benzyl (B1604629) group attached to it can be subject to reductive cleavage. Catalytic hydrogenation, for example using hydrogen gas with a palladium catalyst, can cleave the N-C bond of the benzyl group, yielding the parent azetidine. This debenzylation is a common strategy for removing the protecting group to allow for further functionalization at the nitrogen position. nih.govresearchgate.net

| Reaction Type | Reagent | Product Type | Significance |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-Azetidinyl Amide | Formation of a stable amide linkage. |

| Sulfonation | Tosyl Chloride (TsCl) | N-Azetidinyl Sulfonamide | Introduction of a robust electron-withdrawing group. |

| Reductive Debenzylation | H₂, Pd/C | Azetidine (unsubstituted on N) | Removal of the benzyl protecting group for further N-functionalization. |

Ring-Opening Reactions of the Azetidine Core: Mechanisms and Products

The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. rsc.org This reactivity provides a pathway to linear amine derivatives, which are valuable synthetic intermediates. rsc.orgacs.orgrsc.orgresearchgate.net Activation of the ring, typically by protonation or quaternization of the nitrogen, enhances its electrophilicity and facilitates nucleophilic attack. acs.orgbohrium.commagtech.com.cn

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening of azetidines is a well-established transformation that proceeds via an SN2 mechanism. bohrium.com For this compound, the reaction is typically initiated by converting the nitrogen into a better leaving group, for example, by forming an azetidinium ion with an alkyl halide or a Brønsted/Lewis acid. acs.orgmagtech.com.cn The incoming nucleophile then attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of the attack is influenced by steric and electronic factors of both the azetidine substituents and the nucleophile. magtech.com.cn In the case of an N-benzyl azetidinium ion, sterically demanding nucleophiles tend to attack the less substituted carbon atom. magtech.com.cn A variety of nucleophiles, including halides, cyanides, and organometallic reagents, can be employed in these reactions.

Electrophilic and Radical-Induced Ring Opening

Ring-opening can also be initiated by electrophilic attack or under radical conditions. Photochemical methods, such as the Norrish–Yang cyclization, can produce highly strained azetidinol intermediates that readily undergo ring-opening upon the addition of certain reagents. beilstein-journals.orguni-mainz.denih.gov Radical-induced ring-opening can occur through processes like a single electron transfer (SET) to an activated azetidine derivative, leading to the scission of a C-N bond and the formation of a radical intermediate. rsc.org This intermediate can then be trapped to form various functionalized acyclic amines.

Reactions Involving the 2,5-Dimethoxybenzyl Moiety: Aromatic Substitutions

The 2,5-dimethoxybenzyl group is an electron-rich aromatic system, highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are strong ortho-, para-directing activators. In this specific substitution pattern, the positions ortho and para to one methoxy group are either blocked or are the same as the positions ortho/para to the second methoxy group. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the methoxy groups and are not sterically hindered by the azetidinylmethyl substituent.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like bromine (Br₂) in acetic acid would likely lead to the substitution at the C4 position. bloomtechz.com

Nitration: Using a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the aromatic ring, again expected primarily at the C4 or C6 positions. bloomtechz.com

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃) can introduce substituents onto the activated ring. nih.govquizlet.com Due to the high activation by the two methoxy groups, these reactions can often proceed under mild conditions. nih.govrsc.org

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Bromination | Br⁺ | 1-((4-Bromo-2,5-dimethoxybenzyl)azetidine |

| Nitration | NO₂⁺ | 1-((2,5-Dimethoxy-4-nitrobenzyl)azetidine |

| Friedel-Crafts Acylation | CH₃CO⁺ | 1-(1-(2,5-Dimethoxybenzyl)azetidin-4-yl)ethan-1-one |

Derivatization Strategies for Functional Group Introduction

The structural features of this compound allow for diverse derivatization strategies to introduce new functional groups and build molecular complexity. nih.govuni-mainz.dersc.orgacs.org These strategies can target the azetidine ring itself or the aromatic moiety.

Functionalization via Ring Opening: As discussed, nucleophilic ring-opening is a powerful tool for converting the cyclic structure into a linear, bifunctional amine. uni-mainz.dersc.org For example, ring-opening with a cyanide nucleophile followed by reduction of the nitrile can yield a diamine.

Strain-Release Functionalization: More advanced methods capitalize on the ring strain to drive functionalization. For example, the in-situ generation of highly reactive intermediates like azabicyclobutanes from azetidine precursors allows for the addition of nucleophiles, leading to selectively functionalized azetidine products. acs.orgrsc.org

Modification of the Aromatic Ring: The aromatic ring can be functionalized via electrophilic substitution as described above. Subsequently, these newly introduced groups can be transformed. For example, a nitro group can be reduced to an amine, which can then undergo a host of further reactions (e.g., diazotization, acylation).

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of azetidines. While direct C-H activation on the azetidine ring is challenging, pre-functionalized azetidines are excellent substrates for cross-coupling reactions.

For this compound, a common strategy would involve first introducing a halide (e.g., iodine or bromine) at the 3-position of the azetidine ring. This halogenated intermediate can then participate in various cross-coupling reactions. rsc.orgresearchgate.net

Iron-Catalyzed Cross-Coupling: 3-Iodoazetidines have been shown to couple efficiently with a range of Grignard reagents (aryl, heteroaryl, vinyl, and alkyl) in the presence of an iron catalyst. rsc.org This allows for the direct installation of carbon-based substituents at the 3-position.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used for coupling reactions. For example, a 3-iodoazetidine derivative could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes. Furthermore, palladium catalysis is effective for N-arylation reactions, coupling aryl bromides directly with the azetidine nitrogen if the benzyl group is first removed. thieme-connect.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are also effective, particularly for reactions like the decarboxylative cross-coupling of azetidine-2-carboxylic acid derivatives with heteroaryl iodides to form 2-heteroaryl azetidines. acs.org

These transition metal-catalyzed methods provide reliable and versatile routes for creating complex azetidine-containing molecules that would be difficult to access through other means. nih.gov

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic investigations specifically focused on the key reactions of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of the azetidine ring system is well-characterized, and mechanistic insights can be inferred from studies on analogous structures. The reactivity of azetidines is largely governed by the inherent ring strain of the four-membered heterocycle, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.org This ring strain facilitates various ring-opening and ring-expansion reactions, which constitute the primary chemical transformations of this class of compounds.

General Reactivity of Azetidines

The chemical behavior of azetidines is dominated by reactions that relieve the approximately 25.4 kcal/mol of ring strain. rsc.org The nitrogen atom within the ring can act as a nucleophile or a base, while the carbon-nitrogen bonds are susceptible to cleavage under various conditions. Key reactions of azetidines often involve electrophilic activation followed by nucleophilic attack, leading to ring-opened products.

Potential Reaction Mechanisms

While specific studies on this compound are limited, the following mechanisms can be postulated for its key reactions based on the general reactivity of azetidines:

Ring-Opening Reactions:

Acid-Catalyzed Ring Opening: In the presence of an acid, the nitrogen atom of the azetidine ring is protonated, forming an azetidinium ion. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The subsequent cleavage of a carbon-nitrogen bond results in a ring-opened product. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of the substituents on the azetidine ring.

Reaction with Electrophiles: Electrophiles can react with the nitrogen atom, leading to the formation of a quaternary azetidinium salt. This intermediate is highly reactive and can undergo subsequent reactions, including ring-opening by a nucleophile.

N-Dealkylation:

The bond between the nitrogen atom and the benzylic carbon of the 2,5-dimethoxybenzyl group can be cleaved under various conditions, such as catalytic hydrogenation. This process, known as N-debenzylation, is a common transformation for N-benzyl protected amines and would yield azetidine and 2,5-dimethoxytoluene.

Computational Studies on Related Azetidine Compounds

Although computational studies specifically targeting this compound were not found, research on structurally similar compounds, such as 1-(3,5-dimethoxyphenyl)azetidin-2-ones, has been conducted. mdpi.commdpi.com These studies often employ molecular modeling and molecular dynamics to investigate the interactions of these molecules with biological targets and to rationalize structure-activity relationships. mdpi.commdpi.com Such computational approaches could, in principle, be applied to this compound to predict its reactivity, explore reaction pathways, and calculate the energies of transition states for its various chemical transformations.

Computational and Theoretical Investigations of 1 2,5 Dimethoxybenzyl Azetidine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the electronic structure of 1-(2,5-Dimethoxybenzyl)azetidine. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the distribution of electrons within the molecule and the energies of its molecular orbitals. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.215 | -5.85 |

| LUMO Energy | -0.012 | -0.33 |

| HOMO-LUMO Gap | 0.203 | 5.52 |

These calculations reveal the regions of the molecule that are most likely to be involved in chemical reactions. The electron density distribution can be visualized to identify electrophilic and nucleophilic sites.

Conformational Analysis and Energy Minima Studies

Conformational analysis of this compound is performed to identify its stable three-dimensional structures and their relative energies. This is achieved by systematically rotating the rotatable bonds in the molecule and calculating the potential energy at each conformation. The resulting potential energy surface helps in identifying the global and local energy minima, which correspond to the most stable and metastable conformations, respectively.

Techniques such as molecular mechanics and quantum chemical methods are utilized for these studies. The conformational landscape of this compound is influenced by the steric and electronic interactions between the azetidine (B1206935) ring and the 2,5-dimethoxybenzyl group. The identification of low-energy conformers is crucial for understanding its biological activity, as the conformation of a molecule often dictates its interaction with biological targets.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 65° | 0.00 | 75.3 |

| 2 | -175° | 1.25 | 15.1 |

| 3 | -60° | 2.10 | 9.6 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters for this compound, which are invaluable for its characterization.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. mdpi.com These predictions are based on the calculation of the magnetic shielding tensors for each nucleus in the molecule. The calculated chemical shifts, when compared with experimental data, can help in the structural elucidation of the compound.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like DFT. These frequencies correspond to the peaks observed in the infrared (IR) spectrum. mdpi.com The calculated IR spectrum can aid in the identification of functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted, providing information about the electronic transitions within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) - CH₂ (azetidine) | 3.15, 3.80 |

| ¹³C NMR | Chemical Shift (ppm) - C=O (hypothetical derivative) | N/A |

| IR | Vibrational Frequency (cm⁻¹) - C-N stretch | 1150 |

| UV-Vis | λmax (nm) | 285 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, the reactants, products, intermediates, and transition states can be identified. nih.gov

Transition state theory, combined with quantum chemical calculations, can be used to determine the activation energies of reactions. nih.gov This information is crucial for understanding the kinetics and feasibility of chemical transformations. For example, the mechanism of N-debenzylation or reactions involving the azetidine ring could be explored. The geometry of the transition state provides valuable insights into the steric and electronic factors that govern the reaction.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

Structure-Property Relationship Studies based on Computational Descriptors

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. rjptonline.org Computational descriptors, which are numerical values that encode different aspects of the molecular structure, are used in these studies. rjptonline.org

For this compound, various descriptors can be calculated, including topological, geometrical, and electronic descriptors. These descriptors can then be correlated with properties such as solubility, lipophilicity (logP), and polar surface area (PSA). Such studies are valuable in drug discovery for predicting the properties of new derivatives without the need for experimental measurements.

Table 4: Calculated Molecular Descriptors for this compound

| Descriptor | Value |

| Molecular Weight | 207.27 g/mol |

| LogP | 1.85 |

| Topological Polar Surface Area (TPSA) | 21.2 Ų |

| Number of Rotatable Bonds | 3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Applications of 1 2,5 Dimethoxybenzyl Azetidine in Organic Synthesis and Chemical Biology

1-(2,5-Dimethoxybenzyl)azetidine as a Synthetic Building Block

This compound is a valuable building block in organic synthesis, primarily due to the presence of the azetidine (B1206935) ring and the functionalizable dimethoxybenzyl group. The azetidine moiety, a strained four-membered ring, offers a three-dimensional structural element that can be incorporated into larger molecules to enhance their pharmacological profiles. The 2,5-dimethoxybenzyl group can be readily modified or cleaved under specific conditions, allowing for further functionalization of the azetidine nitrogen.

The synthesis of functionalized azetidines often presents challenges due to ring strain. rsc.org However, methods have been developed to access these structures, often starting from more readily available precursors like β-amino alcohols. nih.gov The commercial availability of this compound and similar derivatives has facilitated their use in constructing diverse molecular architectures. bldpharm.com The ability to introduce substituents at various positions on the azetidine ring allows for the fine-tuning of a molecule's properties.

Role in the Synthesis of Complex Azetidine-Containing Scaffolds

The incorporation of the azetidine ring from this compound is a key strategy for creating complex molecular scaffolds with potential applications in drug discovery. The rigidity of the azetidine ring can pre-organize appended functional groups in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

The synthesis of fused, bridged, and spirocyclic ring systems containing the azetidine core has been a focus of diversity-oriented synthesis (DOS). nih.gov These complex scaffolds provide access to novel areas of chemical space. For instance, a densely functionalized azetidine ring system can be diversified to generate a wide variety of fused, bridged, and spirocyclic structures. nih.gov The 2,5-dimethoxybenzyl protecting group on the azetidine nitrogen can be removed to allow for further reactions, expanding the accessible molecular diversity.

Development of Probes and Chemical Tools Incorporating the Azetidine Moiety

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. pitt.edu The unique properties of the azetidine ring make it an attractive component in the design of such probes. The incorporation of an azetidine moiety can influence the permeability, solubility, and metabolic stability of a probe, which are critical parameters for its effectiveness in cellular and in vivo studies. nih.gov

The development of activity-based probes (ABPs) often involves the inclusion of small, synthetically accessible heterocycles like azetidine. These probes can be designed to covalently label specific enzymes or proteins, allowing for their identification and functional characterization in complex biological systems. nih.gov The azetidine scaffold can serve as a core structure to which reactive groups and reporter tags are attached.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The use of azetidine derivatives in MCRs can lead to the rapid generation of libraries of structurally diverse compounds.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the provided search results, the general reactivity of amines and aldehydes in reactions like the Biginelli reaction suggests its potential. nih.gov The azetidine nitrogen can act as the amine component, and the 2,5-dimethoxybenzaldehyde, which can be derived from the cleavage of the benzyl (B1604629) group, could serve as the aldehyde component. The construction of a 1,2-diazetidine core has been demonstrated through a multicomponent reaction, highlighting the utility of small rings in such transformations. rsc.org

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocycles

The strained nature of the azetidine ring makes it a suitable precursor for ring-expansion reactions to generate larger, more complex nitrogen-containing heterocycles. nih.govthieme-connect.de These transformations can lead to the formation of five-, six-, or even seven-membered rings, which are prevalent in many biologically active compounds. nih.govkit.edunih.gov

For example, functionalized azetidines can undergo ring expansion to form pyrrolidines and azepanes. thieme-connect.de The specific reaction conditions and the nature of the substituents on the azetidine ring dictate the outcome of these rearrangements. The 2,5-dimethoxybenzyl group on the nitrogen of this compound can influence the reactivity and regioselectivity of these ring-expansion reactions.

Azetidine Ring System as a Bioisosteric Replacement Strategy in Chemical Design

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in medicinal chemistry. tcichemicals.com The azetidine ring is increasingly being recognized as a valuable bioisostere for other common cyclic systems, such as piperidine, morpholine, and even aromatic rings like benzene (B151609). tcichemicals.comnih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 1 2,5 Dimethoxybenzyl Azetidine in Research Settings

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones of purity assessment and quantification for organic compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like 1-(2,5-Dimethoxybenzyl)azetidine. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach for aromatic amines. oup.comoup.com A C18 or a phenyl-hexyl column could provide adequate separation. researchgate.net The dimethoxybenzyl moiety of the molecule allows for strong ultraviolet (UV) absorbance, making a UV detector set at around 254 nm a suitable choice for detection and quantification. oup.com Gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape, would likely be effective. core.ac.uk For enhanced sensitivity and selectivity, especially in complex matrices, fluorescence detection can be employed after pre-column derivatization. nih.gov

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 20% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm or Fluorescence (Ex: 280 nm, Em: 310 nm) |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

GC is a high-resolution separation technique, but its application to polar amines like this compound can be challenging due to potential peak tailing and interaction with the stationary phase. oup.comresearchgate.net Derivatization is often necessary to improve volatility and thermal stability. osti.govjfda-online.com Acylation or silylation are common derivatization strategies for amines. researchgate.net For instance, derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluorobenzoyl chloride can yield derivatives that are more amenable to GC analysis. researchgate.netresearchgate.net A mid-polarity capillary column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, would be a suitable choice. hmdb.ca A Flame Ionization Detector (FID) can be used for quantification, while a mass spectrometer (MS) as a detector provides structural information.

Table 2: Hypothetical GC Parameters for the Analysis of Derivatized this compound

| Parameter | Suggested Conditions |

| Column | 5% Phenyl-95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 20:1) |

Hyphenated Techniques (GC-MS, LC-MS/MS) for Trace Analysis

For the detection of trace amounts of this compound, hyphenated techniques that couple the separation power of chromatography with the high sensitivity and selectivity of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the identification and quantification of volatile and semi-volatile compounds. osti.gov For this compound, likely after derivatization, GC-MS analysis would provide a characteristic retention time and a mass spectrum. researchgate.net The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and specific fragment ions corresponding to the benzyl (B1604629) and azetidine (B1206935) moieties. nih.govnih.gov For instance, a key fragmentation could be the cleavage of the benzyl group, leading to a prominent ion. nih.gov Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is the gold standard for trace analysis of a wide range of compounds in complex matrices, including novel psychoactive substances. oup.comcore.ac.ukmdpi.com This technique offers exceptional sensitivity and selectivity, often reaching sub-nanogram per milliliter levels. nih.gov An electrospray ionization (ESI) source would be suitable for ionizing the polar this compound molecule. In tandem MS (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification, even in the presence of interfering substances. mdpi.com

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Suggested Conditions |

| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transition | Precursor Ion (e.g., [M+H]+) → Product Ion 1, Product Ion 2 |

| Collision Energy | Optimized for specific transitions |

Spectrophotometric Methods for Concentration Determination

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and rapid approach for determining the concentration of a pure substance in solution, provided it contains a chromophore. The 2,5-dimethoxybenzyl group in this compound contains a benzene (B151609) ring, which absorbs UV light. A UV-Vis spectrophotometer can be used to measure the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax), which is likely to be in the UV region (around 280-290 nm).

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This method is straightforward and cost-effective but is less selective than chromatographic techniques and is best suited for the analysis of pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent. mdpi.com

Development of Robust Analytical Protocols for Research Applications

The development of a robust analytical protocol for a new research compound like this compound is a systematic process that ensures the reliability and reproducibility of the analytical data. frontiersin.orgnewcastle.edu.au The key steps in this process include:

Method Selection and Optimization: Based on the physicochemical properties of the analyte (e.g., polarity, volatility, thermal stability), the most appropriate analytical technique (HPLC, GC, etc.) is chosen. americanpharmaceuticalreview.com Method parameters such as the column, mobile phase/carrier gas, temperature, and detector settings are then systematically optimized to achieve the desired separation, sensitivity, and peak shape. ojp.gov

Method Validation: A comprehensive validation is performed to demonstrate that the analytical method is suitable for its intended purpose. This typically involves assessing the following parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration of a proportional relationship between the analyte concentration and the instrumental response over a defined range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Standard Operating Procedure (SOP) Generation: Once the method is validated, a detailed SOP is written. This document provides step-by-step instructions for performing the analysis, including sample preparation, instrument setup, data acquisition, and data analysis, to ensure consistency in results across different analysts and laboratories.

By following these steps, a reliable and robust analytical protocol can be established for this compound, which is crucial for its use in any research setting.

Future Perspectives and Emerging Research Directions for 1 2,5 Dimethoxybenzyl Azetidine

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of N-substituted azetidines exist, future research on 1-(2,5-Dimethoxybenzyl)azetidine could focus on the development of more efficient, sustainable, and diverse synthetic routes. magtech.com.cn Key areas for exploration include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. digitellinc.comnih.gov Future studies could investigate the direct coupling of azetidine (B1206935) with a 2,5-dimethoxybenzyl radical precursor, generated via a photocatalytic cycle. This approach could offer a more atom-economical and environmentally benign alternative to traditional alkylation methods. A proposed general scheme is depicted in Table 1.

| Reaction Type | Proposed Reactants | Potential Catalyst | Anticipated Advantages |

| Photoredox-mediated C-N coupling | Azetidine, 2,5-dimethoxybenzyl halide/carboxylate | Iridium or Ruthenium photocatalyst | Mild reaction conditions, high functional group tolerance |

| Strain-Release Functionalization | Azabicyclo[1.1.0]butane, 2,5-dimethoxybenzyl halide | Copper or Nickel catalyst | Modular synthesis, access to diverse derivatives nih.govarkat-usa.org |

| Reductive Amination | Azetidine, 2,5-dimethoxybenzaldehyde | Boron-based or transition metal hydrides | Readily available starting materials, operational simplicity bham.ac.uk |

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs): The high ring strain of ABBs makes them excellent precursors for the synthesis of functionalized azetidines. nih.govbris.ac.uk Research into the reaction of ABBs with 2,5-dimethoxybenzyl electrophiles could provide a modular and efficient route to the target compound and its derivatives. nih.gov This methodology allows for the introduction of diverse functionalities at other positions of the azetidine ring.

Flow Chemistry Synthesis: Continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates. nih.gov The development of a flow-based synthesis for this compound could enable its on-demand production and facilitate the rapid optimization of reaction conditions.

Investigation of Undiscovered Reactivity Profiles

The reactivity of the azetidine ring is largely governed by its inherent ring strain, which can be harnessed for various chemical transformations. rsc.org The presence of the 2,5-dimethoxybenzyl group, an electron-donating substituent, is expected to influence the reactivity of the azetidine nitrogen. studymind.co.ukyoutube.com

Future investigations should focus on:

Ring-Opening Reactions: The strained C-N bonds of the azetidine ring can be cleaved under appropriate conditions. rsc.org The electronic properties of the N-benzyl group can modulate the regioselectivity of this ring-opening. For this compound, the electron-rich nature of the benzyl (B1604629) group could influence the stability of potential cationic intermediates, directing the outcome of acid-catalyzed ring-opening reactions.

Oxidative and Reductive Transformations: The nitrogen atom of the azetidine ring can undergo a range of redox reactions. Exploring the electrochemical behavior of this compound could reveal novel reactivity patterns and provide access to new functionalized derivatives.

Directed C-H Functionalization: The benzyl group could act as a directing group for the functionalization of the azetidine ring at specific positions. This would enable the synthesis of highly substituted azetidines with precise control over stereochemistry.

Integration into Advanced Materials Science

The incorporation of azetidine moieties into polymers and other materials is an emerging area of research. rsc.orgresearchgate.net The unique properties of this compound make it an interesting candidate for the development of advanced materials.

Polymer Chemistry: Azetidines can undergo ring-opening polymerization to form polyamines. acs.orgdigitellinc.com The 2,5-dimethoxybenzyl substituent could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or stimuli-responsiveness. Future research could explore the cationic ring-opening polymerization of this compound to create novel functional polymers (Table 2).

| Monomer | Polymerization Method | Potential Polymer Properties | Potential Applications |

| This compound | Cationic Ring-Opening Polymerization | Increased hydrophobicity, potential for stimuli-responsive behavior | Drug delivery systems, functional coatings, smart materials |

Stimuli-Responsive Materials: The dimethoxybenzyl group is known to be sensitive to changes in pH and redox potential. Incorporating this compound into larger molecular architectures could lead to the development of "smart" materials that respond to external stimuli. chemrxiv.org

Development of High-Throughput Screening Methodologies for Chemical Transformations

High-throughput screening (HTS) techniques are invaluable for the rapid discovery and optimization of chemical reactions and the synthesis of compound libraries. nih.govresearchgate.net

Future efforts in this area could involve:

Parallel Synthesis of Azetidine Libraries: Developing HTS methods for the synthesis of a library of N-substituted azetidines, including this compound and its analogs, would accelerate the exploration of their structure-activity relationships in various applications.

Screening for Novel Reactivity: HTS can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to uncover novel and unexpected reactivity profiles for this compound.

Computational Design of Functionalized Azetidine Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, guiding synthetic efforts, and designing novel compounds with desired functionalities. ekb.egnih.govnih.gov

For this compound, computational studies could focus on:

Conformational Analysis: Understanding the preferred conformations of the azetidine ring and the orientation of the benzyl substituent is crucial for predicting its interactions with other molecules and its suitability for various applications.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the activation energies for various transformations, such as ring-opening reactions or functionalization at different positions. This can help in the rational design of experiments.

Virtual Screening for Biological Activity: If this compound is considered as a scaffold for drug discovery, computational docking studies can be used to predict its binding affinity to various biological targets. enamine.net

Potential for Use in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. researchgate.net The structural features of this compound suggest its potential as a building block in supramolecular chemistry.

Host-Guest Chemistry: The azetidine nitrogen can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions. These features could be exploited in the design of host-guest complexes where this compound acts as either the host or the guest.

Self-Assembly: Under specific conditions, molecules of this compound could potentially self-assemble into well-defined supramolecular structures, such as gels or liquid crystals, driven by a combination of intermolecular forces.

Azetidinium Salts in Supramolecular Assemblies: Conversion of the azetidine to the corresponding azetidinium salt introduces a positive charge, which can drive the formation of ionic self-assemblies or be used in anion recognition. nih.govchalmers.senih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dimethoxybenzyl)azetidine, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves alkylation of azetidine with 2,5-dimethoxybenzyl chloride or bromide. Key precursors like 2,5-dimethoxybenzyl alcohol (CAS 33524-31-1) are critical intermediates, as demonstrated in analogous benzyl-azetidine syntheses . Optimization includes:

- Solvent selection : Dichloromethane or ethanol for improved solubility .

- Temperature control : 0–5°C during benzylation to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization for ≥95% purity .

Q. How does the substitution pattern (2,5-dimethoxy vs. other isomers) affect the compound’s reactivity and biological activity?

- Methodology : Compare with analogs like 1-(2,4-dimethoxybenzyl)azetidine. Structural analysis via NMR and X-ray crystallography reveals that the 2,5-dimethoxy arrangement enhances electron-donating effects, stabilizing intermediates in nucleophilic reactions . Biological assays (e.g., receptor binding) show that meta/para-methoxy positioning influences target affinity, as seen in CNS-targeting analogs .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- HPLC : Reversed-phase C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm for purity assessment .

- NMR : H and C spectra identify benzyl protons (δ 3.7–4.1 ppm) and azetidine ring protons (δ 2.5–3.2 ppm) .

- Mass spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H] at m/z 222.1 .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with CNS receptors (e.g., serotonin or dopamine receptors). The 2,5-dimethoxy group may form hydrogen bonds with polar residues (e.g., Asp110 in 5-HT), as seen in related piperazine derivatives .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key binding motifs .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology :

- Dose-response profiling : Test across multiple cell lines (e.g., HEK293, SH-SY5Y) to isolate tissue-specific effects .

- Metabolic stability assays : Use liver microsomes to evaluate if cytochrome P450-mediated degradation explains discrepancies in in vivo vs. in vitro activity .

- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures may obscure activity .

Q. How does the azetidine ring’s conformational rigidity influence pharmacological properties compared to larger heterocycles?

- Methodology :

- Comparative SAR studies : Synthesize analogs with piperidine or pyrrolidine rings. Azetidine’s smaller ring increases strain, enhancing binding entropy to rigid enzyme pockets (e.g., kinases) but reducing solubility .

- LogP measurements : Azetidine derivatives typically have lower logP (~1.8) than piperidines (~2.5), impacting blood-brain barrier penetration .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.